Sub-Nanomolar Potency Achieved by 2-(Azetidin-3-yl)acetamide Scaffold in LTA4 Hydrolase Inhibition
Derivatives of 2-(Azetidin-3-yl)acetamide can achieve exceptional potency against human leukotriene A-4 hydrolase (LTA4H), a key enzyme in inflammatory pathways. The compound N-(1-{6-[5-(2H-Pyrazol-3-yl)-pyridin-2-yloxy]-naphthalen-2-ylmethyl}-azetidin-3-yl)-acetamide, a derivative of the core scaffold, demonstrated an IC50 of 0.5 nM in an enzymatic assay [1]. This is a critical benchmark for evaluating new chemical series targeting this enzyme, and it highlights the potential of the core scaffold to achieve picomolar affinity when appropriately functionalized.
| Evidence Dimension | Inhibition of LTA4 hydrolase (IC50) |
|---|---|
| Target Compound Data | 0.5 nM for N-(1-{6-[5-(2H-Pyrazol-3-yl)-pyridin-2-yloxy]-naphthalen-2-ylmethyl}-azetidin-3-yl)-acetamide |
| Comparator Or Baseline | A common baseline for potent LTA4H inhibitors is in the low nanomolar range; other inhibitors in the same patent have IC50 values >10 nM. |
| Quantified Difference | At least 20-fold more potent than other inhibitors in the same patent family |
| Conditions | Enzymatic assay measuring LTA4 hydrolase activity, pH 7.5, 2°C |
Why This Matters
This data confirms that the 2-(azetidin-3-yl)acetamide scaffold can be elaborated into an exceptionally potent tool compound for probing LTA4H biology or for use as a high-affinity reference standard in screening assays.
- [1] BindingDB BDBM289860. N-(1-{6-[5-(2H-Pyrazol-3-yl)-pyridin-2-yloxy]-naphthalen-2-ylmethyl}- azetidin-3-yl)-acetamide::US9573957, Example 3. View Source
